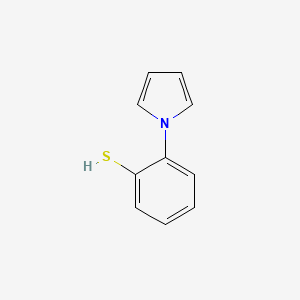

1-(2-Mercaptophenyl)pyrrole

Description

Contextual Significance of Pyrrole (B145914) and Thiol Moieties in Chemical Research

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a core component of many biologically active natural products and synthetic pharmaceuticals. rsc.org Its unique electronic properties and structural versatility make it an indispensable scaffold in the development of molecules with significant therapeutic potential. rsc.org Pyrroles are known to be key constituents in a variety of important biological molecules, including heme, chlorophyll, and vitamin B12. The pyrrole nucleus can be readily functionalized, allowing for the synthesis of a diverse array of derivatives. organic-chemistry.orgwikipedia.org Common synthetic routes to the pyrrole core include the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia. wikipedia.orgalfa-chemistry.comorganic-chemistry.org

The thiol (or mercaptan) group is the sulfur analogue of an alcohol group. Thiols and their derivatives, such as sulfides, are important in various areas of chemistry. Aryl sulfides, for instance, are valuable building blocks for the synthesis of biologically and pharmaceutically active molecules. mdpi.com The thiol group is known for its ability to form strong bonds with certain metals, a property exploited in the formation of self-assembled monolayers and in the development of catalysts and materials.

The combination of pyrrole and thiol moieties within a single molecule, as seen in N-aryl heterocyclic thiols, creates a bifunctional system with potential for complex chemical transformations. The pyrrole ring can engage in various electrophilic substitution and cycloaddition reactions, while the thiol group offers a nucleophilic center and the ability to be oxidized or to coordinate with metal ions.

Structural Characteristics of 1-(2-Mercaptophenyl)pyrrole

The definitive structural characterization of a chemical compound relies on a combination of spectroscopic and analytical techniques. For 1-(2-Mercaptophenyl)pyrrole, while specific, detailed spectral data is not widely published in readily accessible literature, its synthesis has been described, providing a basis for understanding its structure.

One of the common methods for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound, such as 2,5-dimethoxytetrahydrofuran (B146720), with a primary amine. organic-chemistry.orgwikipedia.orgalfa-chemistry.com In the case of 1-(2-Mercaptophenyl)pyrrole, the synthesis would involve the reaction of 2-aminothiophenol (B119425) with a suitable 1,4-dicarbonyl precursor. An alternative reported synthesis starts from 2-(methylthio)aniline, which is first converted to 1-(2-methylthiophenyl)pyrrole, followed by demethylation to yield the target thiol. clockss.org

The structural elucidation of such compounds typically involves a suite of spectroscopic methods.

| Analytical Technique | Purpose in Structural Elucidation of N-Aryl Heterocyclic Thiols |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR provides information on the chemical environment of protons, including those on the pyrrole and phenyl rings. ¹³C NMR helps to identify the number and type of carbon atoms. 2D NMR techniques (like COSY, HSQC, HMBC) are crucial for establishing the connectivity between atoms and confirming the substitution pattern. mdpi.comresearchgate.net |

| Infrared (IR) Spectroscopy | IR spectroscopy is used to identify the presence of key functional groups. For 1-(2-Mercaptophenyl)pyrrole, characteristic peaks for the S-H stretch of the thiol group and various C-H and C-N stretches associated with the aromatic and heterocyclic rings would be expected. mdpi.comlehigh.edu |

| Mass Spectrometry (MS) | Mass spectrometry provides the molecular weight of the compound, and its fragmentation pattern can offer clues about its structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. lehigh.eduupatras.grresearchgate.net |

Computational methods, such as Density Functional Theory (DFT), are also valuable tools for predicting the geometry, electronic structure, and spectroscopic properties of such molecules, providing theoretical support for experimental findings. researchgate.net

Scope and Research Gaps Pertaining to 1-(2-Mercaptophenyl)pyrrole and Analogous Compounds

The primary research application of 1-(2-Mercaptophenyl)pyrrole reported in the literature is its use as a key intermediate in the synthesis of fused heterocyclic systems, particularly pyrrolobenzothiazines. clockss.org These fused systems are of interest due to their potential biological activities and applications in materials science. researchgate.netajol.inforesearchgate.net For instance, the intramolecular cyclization of derivatives of 1-(2-Mercaptophenyl)pyrrole can be initiated to form new ring systems. lookchem.com This often involves the generation of a radical species which then undergoes a cyclization reaction. columbia.edunih.govnih.govprinceton.edu

Despite its utility as a synthetic precursor, there appears to be a significant research gap concerning the standalone properties and applications of 1-(2-Mercaptophenyl)pyrrole. There is limited information available on its biological activity, coordination chemistry, or potential use in materials science beyond being a building block.

Structure

3D Structure

Properties

Molecular Formula |

C10H9NS |

|---|---|

Molecular Weight |

175.25 g/mol |

IUPAC Name |

2-pyrrol-1-ylbenzenethiol |

InChI |

InChI=1S/C10H9NS/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h1-8,12H |

InChI Key |

LSRBGLOORJIITB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CC=C2)S |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 1 2 Mercaptophenyl Pyrrole

Reactivity of the Pyrrole (B145914) Nucleus

The pyrrole ring is an aromatic, five-membered heterocycle that is significantly more reactive towards electrophiles than benzene (B151609). uobaghdad.edu.iqonlineorganicchemistrytutor.com The nitrogen atom's lone pair of electrons participates in the aromatic π-system, increasing the electron density of the ring carbons and facilitating electrophilic attack. uobaghdad.edu.iq However, the presence of the N-(2-mercaptophenyl) substituent, which is generally electron-withdrawing, is expected to modulate this inherent reactivity. While this substituent deactivates the pyrrole ring compared to unsubstituted pyrrole, the ring remains susceptible to various functionalization and oxidation reactions. nih.gov

Electrophilic aromatic substitution is a hallmark of pyrrole chemistry. onlineorganicchemistrytutor.com For unsubstituted pyrrole, these reactions occur preferentially at the C-2 (α) position because the carbocation intermediate formed by attack at this position is stabilized by three resonance structures, whereas attack at the C-3 (β) position yields a less stable intermediate with only two resonance structures. uobaghdad.edu.iqonlineorganicchemistrytutor.com

Table 1: Expected Electrophilic Substitution Reactions on the Pyrrole Ring

| Reaction Type | Typical Reagent(s) | Expected Major Product | Notes |

|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | 1-(2-Mercaptophenyl)-2-halopyrrole | Reaction proceeds readily without a Lewis acid catalyst. uobaghdad.edu.iq |

| Nitration | Acetyl nitrate (B79036) (CH₃COONO₂) | 1-(2-Mercaptophenyl)-2-nitropyrrole | Strong acids like H₂SO₄/HNO₃ are avoided to prevent ring degradation. uobaghdad.edu.iq |

| Acylation | Acetic anhydride (B1165640) (Ac₂O), Mild Lewis Acid (e.g., SnCl₄) | 1-(1-(2-Mercaptophenyl)-1H-pyrrol-2-yl)ethan-1-one | Friedel-Crafts acylation occurs under milder conditions than for benzene. nih.gov |

| Sulfonation | Pyridine-sulfur trioxide complex (Py·SO₃) | 1-(2-(1H-Pyrrol-1-yl)phenyl)sulfonic acid | Avoids the use of strong, polymerizing acids like fuming sulfuric acid. uobaghdad.edu.iq |

The electron-rich nature of the pyrrole ring also makes it susceptible to oxidation. Depending on the oxidant and reaction conditions, oxidation can lead to a variety of products, including pyrrolinones (γ-lactams), maleimides, or even ring-opening products. polimi.it For instance, the oxidation of some substituted pyrroles with Dess-Martin periodinane has been shown to selectively produce highly functionalized 5-aroyloxy-γ-lactams. This reaction demonstrates a notable selectivity for the pyrrole ring even in the presence of other oxidizable groups like alcohols.

Electrochemical oxidation of pyrrole and its N-substituted derivatives can lead to the formation of conductive polymers (polypyrroles). dtic.mil The properties of the resulting polymer are influenced by the nature of the N-substituent. Functionalization can also be achieved through various other methods, including metal-catalyzed C-H activation and radical-based reactions, which offer alternative pathways to introduce substituents onto the pyrrole nucleus.

Reactivity of the Mercaptophenyl Moiety

The thiol (-SH) group is a versatile and reactive functional group, capable of undergoing oxidation, addition, and coupling reactions. Its reactivity is central to the chemical transformations of the mercaptophenyl portion of the molecule.

Thiols are readily oxidized to form disulfides (RSSR), a reaction that involves the formation of a sulfur-sulfur bond. This transformation is a key process in both synthetic chemistry and biological systems. youtube.com A wide array of mild and efficient oxidizing agents can effect this conversion, including hydrogen peroxide with an iodide catalyst, dimethyl sulfoxide (B87167) (DMSO) under acidic conditions, or enzymatic catalysts like lipase. biolmolchem.commdpi.comresearchgate.net The reaction involves the coupling of two thiol molecules, leading to the formation of 1,1'-disulfanediylbis(2-(1H-pyrrol-1-yl)benzene).

Further oxidation of the sulfur atom under more forceful conditions leads to the formation of sulfinic acids (R-SO₂H) and ultimately sulfonic acids (R-SO₃H), or, if the thiol is first converted to a sulfide (B99878) (R-S-R'), subsequent oxidation yields sulfoxides and sulfones. organic-chemistry.orgresearchgate.net The oxidation of sulfides to sulfones is commonly achieved using reagents such as m-chloroperbenzoic acid (m-CPBA) or a combination of molecular oxygen and an aldehyde, sometimes with a metal catalyst. researchgate.netlookchem.com

Table 2: Representative Oxidation Reactions of the Thiol Group

| Product Type | Oxidizing System | Reaction Conditions | Reference |

|---|---|---|---|

| Disulfide | H₂O₂ / KI (catalytic) | Mild, environmentally benign conditions. | researchgate.net |

| Disulfide | DMSO / HI | Acidic conditions, clean reaction. | biolmolchem.com |

| Disulfide | Lipase (e.g., PPL) | Enzymatic, green synthesis in ethanol. | mdpi.com |

| Sulfone | m-Chloroperbenzoic acid (m-CPBA) | Commonly used for oxidizing precursor sulfides. | organic-chemistry.org |

| Sulfone | Urea-hydrogen peroxide / Phthalic anhydride | Metal-free, environmentally friendly method. | organic-chemistry.org |

The thiol group readily participates in addition reactions with unsaturated carbon-carbon bonds, most notably in the thiol-ene reaction. This process, which often proceeds via a free-radical chain mechanism, involves the anti-Markovnikov addition of the S-H bond across an alkene or alkyne. illinois.edu The reaction can be initiated by UV light (often with a photoinitiator) or by thermal radical initiators like azobisisobutyronitrile (AIBN). illinois.edusci-hub.box This "click" chemistry approach is highly efficient and allows for the straightforward coupling of the 1-(2-mercaptophenyl)pyrrole molecule to various ene-containing substrates. illinois.edu

Beyond radical additions, the thiolate anion, formed by deprotonation of the thiol, is a potent nucleophile. It can participate in S-alkylation and S-arylation reactions, as well as Michael additions to α,β-unsaturated carbonyl compounds. These reactions provide pathways for forming carbon-sulfur bonds and further elaborating the molecular structure.

Intramolecular Cyclization and Ring-Closing Reactions

The ortho positioning of the pyrrole and mercapto groups on the phenyl ring makes 1-(2-mercaptophenyl)pyrrole an ideal precursor for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are synthetically valuable as they provide access to complex polycyclic structures in a single step.

A prominent example is the synthesis of the pyrrolo[2,1-b] nih.govmdpi.combenzothiazole ring system. This tricyclic structure can be formed through an intramolecular cyclization that creates a new bond between the pyrrole ring and the sulfur atom. mdpi.commodernscientificpress.com Various synthetic strategies can be employed to achieve this transformation, often starting from a derivative of 1-(2-mercaptophenyl)pyrrole. For instance, reaction sequences involving the generation of a reactive intermediate on the pyrrole ring can trigger a nucleophilic attack from the nearby thiol group, leading to ring closure. mdpi.commodernscientificpress.com Other methodologies, such as free-radical cyclization or transition metal-catalyzed cycloisomerization, represent powerful tools for constructing such fused systems from appropriately substituted pyrrole precursors. nih.govbeilstein-journals.orgnih.gov

Table 3: Examples of Fused Heterocyclic Systems from Pyrrole Derivatives

| Fused System | General Approach | Key Transformation | Reference |

|---|---|---|---|

| Pyrrolo[2,1-b] nih.govmdpi.combenzothiazole | Reaction of a functionalized 1-(2-aminophenyl)pyrrole precursor with a sulfur source, followed by cyclization. More directly, cyclization of a 1-(2-mercaptophenyl)pyrrole derivative. | Intramolecular nucleophilic attack or radical cyclization. | mdpi.commodernscientificpress.com |

| Pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline | Free-radical cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts. | Intramolecular arylation via radical intermediate. | nih.govbeilstein-journals.org |

| Indolizines (N-fused pyrroles) | Transition metal-catalyzed cycloisomerization of propargyl-substituted heterocycles. | Metal-activated alkyne cyclization. | nih.gov |

Derivatization Strategies for Structure-Reactivity Modulation

The chemical reactivity of 1-(2-mercaptophenyl)pyrrole is governed by the interplay of its two key functional components: the pyrrole ring and the pendant mercaptophenyl group. Derivatization of this molecule can be strategically employed to modulate its reactivity profile, tailoring it for specific applications in materials science and medicinal chemistry. These derivatization strategies can be broadly categorized into modifications of the thiol group, transformations involving the pyrrole ring, and alterations to the aromatic backbone.

The thiol (-SH) group is a versatile handle for a variety of chemical transformations. One of the most common derivatization strategies is S-alkylation , which involves the reaction of the thiol with an alkyl halide in the presence of a base. nih.gov This reaction converts the thiol into a thioether, which can significantly alter the electronic properties and steric hindrance around the sulfur atom. For instance, the introduction of bulky alkyl groups can sterically shield the sulfur, potentially influencing its coordination chemistry or intermolecular interactions.

Another important derivatization of the thiol group is S-acylation , typically achieved by reacting it with an acyl chloride or anhydride. This transformation yields a thioester, which introduces an electron-withdrawing acyl group. This modification can impact the electron density on the adjacent phenyl ring and, by extension, the pyrrole moiety.

The sulfur atom in 1-(2-mercaptophenyl)pyrrole is also susceptible to oxidation . Mild oxidation can lead to the formation of a disulfide bridge, creating a dimeric structure. nih.gov More vigorous oxidation can convert the thiol to a sulfonic acid, dramatically altering the molecule's solubility and electronic properties. polimi.it

Furthermore, the nitrogen atom of the pyrrole ring can be a site for derivatization. While the lone pair of the nitrogen is involved in the aromatic sextet, deprotonation with a strong base can generate a pyrrolide anion, which can then be reacted with various electrophiles in N-alkylation or N-acylation reactions. nih.gov Such modifications can influence the orientation of the mercaptophenyl group relative to the pyrrole ring, thereby affecting its chemical behavior.

Finally, cycloaddition reactions represent another strategy to modify the pyrrole core. Depending on the reaction conditions and the nature of the reacting partner, [3+2] or [8+2] cycloadditions can be employed to construct more complex heterocyclic systems fused to the pyrrole ring. mdpi.comnih.gov These transformations can dramatically alter the shape, size, and electronic properties of the original molecule.

The following interactive data table summarizes the key derivatization strategies for 1-(2-mercaptophenyl)pyrrole and their potential impact on its reactivity.

| Derivatization Strategy | Functional Group Targeted | Typical Reagents | Product Formed | Expected Impact on Reactivity |

| S-Alkylation | Thiol (-SH) | Alkyl halides, Base | Thioether | Alters steric and electronic environment of sulfur. |

| S-Acylation | Thiol (-SH) | Acyl chlorides, Anhydrides | Thioester | Introduces an electron-withdrawing group, affecting electron density. |

| Oxidation | Thiol (-SH) | Mild oxidizing agents (e.g., I2) | Disulfide | Dimerization of the molecule. |

| Oxidation | Thiol (-SH) | Strong oxidizing agents (e.g., H2O2) | Sulfonic acid | Increases polarity and acidity. |

| Electrophilic Substitution | Pyrrole Ring (C2, C5) | Halogens, Nitrating agents, Acylating agents | Substituted Pyrrole | Modulates the electronic properties of the pyrrole ring. pharmaguideline.com |

| N-Alkylation | Pyrrole Ring (N-H) | Strong base, Alkyl halides | N-Alkyl Pyrrole | Modifies steric and electronic properties at the nitrogen center. nih.gov |

| N-Acylation | Pyrrole Ring (N-H) | Strong base, Acyl chlorides | N-Acyl Pyrrole | Introduces an electron-withdrawing group on the nitrogen. nih.gov |

| Cycloaddition | Pyrrole Ring | Dienes, Dipolarophiles | Fused Heterocycles | Creates complex, polycyclic structures with altered properties. mdpi.comnih.gov |

These derivatization strategies provide a powerful toolkit for the fine-tuning of the structure and reactivity of 1-(2-mercaptophenyl)pyrrole, enabling the development of new molecules with tailored properties for a wide range of scientific and technological applications.

Coordination Chemistry of 1 2 Mercaptophenyl Pyrrole and Its Analogues As Ligands

Ligand Design Principles and Multidentate Character (N, S donor atoms)

The design of 1-(2-mercaptophenyl)pyrrole incorporates a pyrrole (B145914) ring, a known N-donor heterocyclic system, directly linked to a thiophenol moiety, which can act as an S-donor. This arrangement positions the nitrogen and sulfur atoms in a manner that allows for chelation to a metal center, forming a stable five-membered ring. The deprotonation of the thiol group creates a monoanionic bidentate ligand with N,S-donor capabilities.

The pyrrole nitrogen, being part of an aromatic system, is generally a weaker donor compared to an amine nitrogen. However, upon deprotonation, it can form strong metal-pyrrolide bonds. The thiolate sulfur is a soft donor atom, showing a strong affinity for soft metal ions. This combination of a borderline N-donor and a soft S-donor makes 1-(2-mercaptophenyl)pyrrole and its analogues versatile ligands for a wide range of metal ions.

Analogous pyrrole-based Schiff base ligands, where an imine nitrogen is the N-donor, have been shown to effectively chelate a wide range of metal ions, forming stable complexes characterized by metal-pyrrolide and metal-imine bonds. rsc.org In these systems, the concurrent deprotonation of the pyrrole NH group is a key feature. rsc.org The multidentate character of such N,S-donor ligands allows them to form stable chelate rings with metal ions, influencing the resulting complex's geometry and reactivity.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1-(2-mercaptophenyl)pyrrole and its analogues typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The characterization of these complexes relies on a combination of spectroscopic and analytical techniques.

Transition metal complexes of ligands analogous to 1-(2-mercaptophenyl)pyrrole have been synthesized and characterized. For instance, a complex ligand derived from L-ascorbic acid and 2-aminothiophenol (B119425), which contains the 1-(2-mercaptophenyl)pyrrole moiety as part of its structure, has been used to prepare complexes with Cr(III), Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). uobaghdad.edu.iq These complexes were characterized by elemental analysis, NMR, IR, and UV-Visible spectroscopy, as well as magnetic susceptibility and conductivity measurements. uobaghdad.edu.iq

Nickel(II) Complexes: Nickel(II) complexes with N,S-donor ligands can exhibit different stereochemistries, including square planar and octahedral geometries, depending on the specific ligand and reaction conditions. tandfonline.comacs.org For square planar Ni(II) complexes with N,S donor ligands, the geometry is often dictated by the electronic properties of the ligand. researchgate.netnih.gov

Copper(II) Complexes: Copper(II) complexes with related pyrrole-based ligands have been synthesized and studied for their potential applications. researchgate.net

Zinc(II) and Cadmium(II) Complexes: Zn(II) and Cd(II) complexes with analogous pyrrole-based ligands have also been reported. uobaghdad.edu.iq

Palladium(II), Rhodium(III), and Platinum(II) Complexes: Palladium(II) and Platinum(II) complexes with pyrrole-based Schiff base ligands have been synthesized and characterized, often exhibiting square planar geometries. nih.govacs.org Rhodium(III) complexes with bidentate Schiff base ligands have also been prepared and characterized. ijpbs.com The electronic spectra of these complexes often show bands corresponding to intraligand transitions as well as metal-to-ligand charge transfer bands. nih.govacs.org

Table 1: Selected Transition Metal Complexes of 1-(2-Mercaptophenyl)pyrrole Analogues

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

| Ni(II) | Pyrrole-imine Schiff base | Square planar / Octahedral | tandfonline.comacs.org |

| Cu(II) | Pyrrole-based ligand | Not specified | researchgate.net |

| Zn(II) | Derivative of 1-(2-mercaptophenyl)pyrrole | Tetrahedral/Octahedral | uobaghdad.edu.iq |

| Cd(II) | Derivative of 1-(2-mercaptophenyl)pyrrole | Octahedral | uobaghdad.edu.iq |

| Pd(II) | Pyrrole Schiff base | Square planar | nih.govacs.org |

| Rh(III) | Bidentate Schiff base | Octahedral | ijpbs.com |

| Pt(II) | Pyrrole Schiff base | Square planar | nih.govacs.org |

Main Group Metal Complexes (e.g., Li, Na, K, Cs, Mg, Al, Ti, W)

The coordination chemistry of 1-(2-mercaptophenyl)pyrrole and its analogues with main group metals is less explored compared to transition metals. However, studies on related N,S-donor ligands provide insights into their potential coordination behavior.

Alkali and Alkaline Earth Metal Complexes: The interaction of alkali and alkaline earth metal ions with thioether-containing ligands has been studied, revealing the formation of coordination complexes. figshare.com The coordination is often facilitated by the soft sulfur atom.

Aluminum, Titanium, and Tungsten Complexes: Aluminum complexes with bis(iminopyrrolide) ligands have been synthesized and structurally characterized. rsc.org Titanium(IV) complexes with pyrrole-based PNP pincer ligands have also been reported. nih.gov The coordination chemistry of tungsten with mercaptophenyl ligands is an active area of research.

Metal-Ligand Bonding and Stereochemistry

The bonding in metal complexes of 1-(2-mercaptophenyl)pyrrole analogues involves the donation of electron pairs from the nitrogen and sulfur atoms to the metal center. The nature of this bonding can be described using theories such as ligand field theory. The stereochemistry of the resulting complexes is determined by the coordination number of the metal ion and the bite angle of the bidentate ligand.

For d8 metal ions like Ni(II), Pd(II), and Pt(II), square planar geometry is common. jsscacs.edu.in The substitution reactions in these square planar complexes often proceed through an associative mechanism. jsscacs.edu.in In these complexes, the two donor atoms from the N,S-ligand and two other ligands (e.g., halides) occupy the four coordination sites. The relative positions of these ligands can lead to cis and trans isomers.

In octahedral complexes, the two N,S-donor ligands can arrange themselves in either a cis or trans fashion. The specific stereochemistry adopted can have a significant impact on the chemical and physical properties of the complex.

Influence of Ligand Architecture on Metal Coordination and Electronic Properties

The architecture of the ligand plays a crucial role in determining the coordination geometry and electronic properties of the resulting metal complexes. For instance, the steric bulk of the substituents on the pyrrole or phenyl rings can influence the accessibility of the metal center and the stability of different coordination geometries.

The electronic properties of the ligand, such as the electron-donating or -withdrawing nature of the substituents, can affect the electron density at the donor atoms and, consequently, the strength of the metal-ligand bonds. This, in turn, influences the electronic absorption spectra and redox potentials of the complexes. nih.gov For example, in palladium(II) complexes with pyrrole-based thioether ligands, shifts in the NMR signals upon coordination indicate the involvement of the sulfur and other donor atoms in bonding to the metal ion. mjcce.org.mk

The flexibility of the ligand backbone also plays a role. A more rigid ligand will impose a more defined coordination geometry on the metal center, while a more flexible ligand can adapt to the preferred coordination geometry of different metal ions.

Electrochemical Behavior and Polymerization Studies

Redox Chemistry of 1-(2-Mercaptophenyl)pyrrole

The redox chemistry of 1-(2-Mercaptophenyl)pyrrole is primarily centered on the oxidative processes of the pyrrole (B145914) ring, which is the initial step required for polymerization. The oxidation of the pyrrole monomer is an irreversible process that leads to the formation of a radical cation. researchgate.net This highly reactive species is the fundamental building block for the subsequent polymerization reaction. researchgate.net

During electrochemical analysis, such as cyclic voltammetry, the oxidation of the pyrrole monomer is observed as an anodic peak at a specific potential. For the parent pyrrole molecule, this oxidation typically occurs at potentials around +1.0 V versus a saturated calomel (B162337) electrode (SCE). researchgate.netresearchgate.net The presence of the mercaptophenyl substituent is expected to influence this potential. The thiol (-SH) and phenyl groups can alter the electron density of the pyrrole ring, potentially lowering the energy required for electron removal and thus shifting the oxidation potential.

Following the initial oxidation and subsequent polymerization, the resulting polymer film exhibits its own reversible redox behavior. This corresponds to the doping and de-doping processes, where counter-ions from the electrolyte are incorporated into or expelled from the polymer backbone to balance the charge during oxidation and reduction, respectively.

Electropolymerization of Pyrrole Derivatives to Conductive Polymers

Electropolymerization is a widely utilized technique for synthesizing conductive polymer films directly onto an electrode surface. rsc.org This method offers precise control over the thickness, morphology, and properties of the resulting film. researchgate.net For pyrrole derivatives like 1-(2-Mercaptophenyl)pyrrole, this process involves the electrochemical oxidation of the monomer in an appropriate solvent and electrolyte system, leading to the formation of a conductive polymer film on the anode. mdpi.com

The electropolymerization of pyrrole is widely understood to proceed via an oxidative coupling mechanism, often referred to as the Diaz mechanism. researchgate.netnih.gov This multi-step process is initiated by the oxidation of the monomer at the electrode surface.

The key steps are:

Monomer Oxidation: The process begins with the removal of an electron from the pyrrole monomer (M) to form a radical cation (M•+). researchgate.net

Dimerization: Two radical cations couple, typically at the Cα (2- and 5-) positions, which are most electron-rich, to form a dicationic dimer. nih.gov

Deprotonation: The dimer undergoes deprotonation (loss of two protons) to form a neutral, aromatic dimer. nih.gov

Chain Propagation: The dimer is more easily oxidized than the initial monomer. It is oxidized to a radical cation and couples with another monomer radical cation, extending the polymer chain. This process of oxidation, coupling, and deprotonation repeats, leading to the growth of the polymer. researchgate.net

The kinetics of this process are influenced by several factors, including the applied potential, monomer concentration, and the nature of the solvent and electrolyte. rsc.orgresearchgate.net Studies on pyrrole have shown the reaction order with respect to the monomer concentration to be approximately 1.2, indicating a complex relationship where monomer availability directly and significantly impacts the rate of polymerization. researchgate.net

The properties of the resulting polymer film are highly dependent on the conditions of the electropolymerization process. Monomer concentration and the choice of electrolyte are critical parameters that dictate the film's morphology, conductivity, and stability. jos.ac.cnelectrochemsci.org

Monomer Concentration: The concentration of 1-(2-Mercaptophenyl)pyrrole in the electrochemical cell directly affects the rate of polymer growth and the final structure of the film. researchgate.net Higher monomer concentrations generally lead to a faster deposition rate. researchgate.net However, it can also influence the morphology; for instance, films prepared at lower concentrations might exhibit granular or cauliflower-like structures, which can become more compact and dense as the concentration increases. jos.ac.cn

Interactive Data Table: Effect of Monomer Concentration on Polymer Properties

| Parameter | Low Monomer Concentration | High Monomer Concentration | Primary Effect |

| Deposition Rate | Slower | Faster | Affects film thickness per unit time. researchgate.net |

| Film Morphology | Often granular, "cauliflower-like" | Can become more dense and compact | Influences surface area and physical properties. jos.ac.cn |

| Crystallinity | Semi-crystalline | May show a slight increase in crystallinity | Impacts mechanical and conductive properties. jos.ac.cn |

| Band Gap Energy | Higher | Lower | Affects the optical and electronic properties. jos.ac.cn |

Electrolyte: The supporting electrolyte serves two main purposes: it provides the necessary ionic conductivity for the solution and its anions act as dopants or counter-ions that are incorporated into the polymer film to maintain charge neutrality during its oxidative growth. electrochemsci.orgresearchgate.net The size, charge, and nature of these anions can have a profound impact on the polymer's structure and properties. Larger anions can lead to a more open polymer morphology, which may affect ion diffusion rates during subsequent redox cycling. The choice of electrolyte has been shown to directly correlate with the conductivity, stability, and charge capacity of the resulting polypyrrole films. electrochemsci.org

Characterization of Electrochemical Properties (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a powerful technique used to study the electropolymerization process and characterize the resulting polymer film. A typical CV experiment for the electropolymerization of a pyrrole derivative involves repeatedly scanning the potential between set limits. researchgate.net

During the first anodic scan , an irreversible oxidation wave is observed, which corresponds to the oxidation of the 1-(2-Mercaptophenyl)pyrrole monomer to its radical cation. researchgate.net As the monomer polymerizes and deposits onto the electrode, new electrochemical signals emerge.

In subsequent scans , a pair of broader, reversible redox waves typically appears at potentials lower than the initial monomer oxidation. These new waves are characteristic of the doping (oxidation) and de-doping (reduction) of the conductive polymer film itself. The increase in the peak current of these waves with each successive cycle confirms the continuous growth of an electroactive polymer film on the electrode surface. researchgate.net The separation between the anodic and cathodic peaks of the polymer can provide information about the electrochemical reversibility of the doping process.

Interactive Data Table: Features in Cyclic Voltammetry during Electropolymerization

| CV Feature | Description | Significance |

| Initial Anodic Peak | An irreversible oxidation peak observed only on the first scan. | Represents the oxidation of the monomer, initiating polymerization. researchgate.net |

| Polymer Redox Waves | A pair of broader, quasi-reversible peaks that grow with each cycle. | Corresponds to the doping (oxidation) and de-doping (reduction) of the polymer film. researchgate.net |

| Increasing Peak Current | The current associated with the polymer redox waves increases with each scan. | Indicates the progressive deposition of electroactive polymer onto the electrode surface. |

| Peak Potential Shift | The potential of the monomer oxidation peak may shift slightly in subsequent scans. | Can be attributed to changes in the electrode surface as it becomes coated with the polymer. |

Spectroscopic and Advanced Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

1H NMR Spectroscopy

A proton NMR spectrum of 1-(2-Mercaptophenyl)pyrrole would be expected to show distinct signals for the protons on the pyrrole (B145914) ring and the phenyl ring. The chemical shifts (δ) and coupling patterns (J) would provide information about the electronic environment and connectivity of these protons. The protons on the pyrrole ring typically appear in the aromatic region, with characteristic coupling patterns. The protons on the mercaptophenyl ring would also appear in the aromatic region, and their splitting patterns would be indicative of their relative positions. The thiol (-SH) proton would likely appear as a singlet, though its chemical shift can be variable and it may undergo exchange with deuterated solvents.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. The mass spectrum of 1-(2-Mercaptophenyl)pyrrole would show a molecular ion peak (M+) corresponding to its exact molecular weight. The fragmentation pattern would likely involve cleavage of the bond between the phenyl ring and the pyrrole nitrogen, as well as fragmentation of the pyrrole and phenyl rings themselves. The loss of the thiol group or sulfur atom could also be observed.

Advanced Materials Applications and Future Research Directions

Development of Optoelectronic Materials

The development of novel organic materials for optoelectronic applications is a rapidly growing field of research. Pyrrole-based compounds, in particular, have shown significant promise due to their tunable electronic properties and inherent processability. While direct studies on the optoelectronic properties of 1-(2-mercaptophenyl)pyrrole are not extensively documented, the characteristics of related pyrrole (B145914) derivatives provide strong indications of its potential in this area.

Theoretical studies on various pyrrole derivatives have demonstrated that their electronic and optical properties can be finely tuned by introducing different substituents. scispace.comresearchgate.net The introduction of electron-donating or electron-withdrawing groups can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the material's band gap and absorption/emission spectra. researchgate.netnih.gov For instance, in pyrrolo[3,2-b]pyrrole (B15495793) chromophores, modifying the peripheral aromatic units has been shown to tune optical absorbances across the visible spectrum. rsc.org The mercaptophenyl group in 1-(2-mercaptophenyl)pyrrole can be expected to influence its electronic properties, and by extension, its optoelectronic behavior.

Furthermore, the thiol group offers a reactive handle for post-synthetic modification, allowing for the covalent attachment of other functional moieties or for the formation of self-assembled monolayers on conductive surfaces, a crucial aspect in the fabrication of organic electronic devices. The design of diketopyrrolopyrrole-based small molecules has been explored for their potential as donating materials in organic solar cells, showcasing how rational design can lead to materials with tailored optoelectronic properties. nih.gov Similar design principles could be applied to 1-(2-mercaptophenyl)pyrrole to develop new materials for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.

Functional Polymers and Conducting Composites

Polypyrrole is one of the most extensively studied conducting polymers due to its high conductivity, good environmental stability, and ease of synthesis. mdpi.com The incorporation of functional groups into the pyrrole monomer is a key strategy for tailoring the properties of the resulting polymer. The 1-(2-mercaptophenyl)pyrrole monomer offers a unique opportunity to create functional polymers with enhanced properties.

The polymerization of 1-(2-mercaptophenyl)pyrrole can be achieved through electrochemical or chemical oxidation, similar to unsubstituted pyrrole. researchgate.net The resulting polymer, poly(1-(2-mercaptophenyl)pyrrole), would possess a conjugated backbone responsible for electrical conductivity, with the mercaptophenyl groups as pendant functionalities. These thiol groups can serve multiple purposes:

Improved Solubility and Processability: The pendant groups can disrupt the planarity of the polymer chains, potentially leading to improved solubility in organic solvents and better processability compared to the often intractable parent polypyrrole.

Post-Polymerization Modification: The reactive thiol groups can be used for cross-linking the polymer chains or for grafting other molecules, leading to the formation of novel composite materials with tailored mechanical, thermal, or electronic properties.

Metal Ion Chelation: The thiol groups are known to have a high affinity for heavy metal ions. This property could be exploited in the development of sensors or materials for environmental remediation.

The synthesis of polymers containing 2,5-di(thiophenyl)-N-arylpyrrole has demonstrated a modular and facile route to versatile building blocks for conjugated polymers. This approach highlights the potential for creating a variety of functional polymers by modifying the aromatic substituent on the pyrrole nitrogen.

Furthermore, conducting composites can be prepared by incorporating poly(1-(2-mercaptophenyl)pyrrole) into an insulating polymer matrix. The thiol groups could enhance the interfacial adhesion between the conducting polymer and the matrix, leading to composites with improved mechanical and electrical properties.

Rational Design of Novel Analogues for Specific Chemical Functions

The scaffold of 1-(2-mercaptophenyl)pyrrole provides a versatile platform for the rational design of novel analogues with specific chemical functions. mdpi.com By systematically modifying the pyrrole ring, the phenyl ring, or the thiol group, new molecules with tailored properties can be synthesized.

One area of interest is the development of molecules for molecular recognition and sensing. The thiol group can act as a binding site for specific analytes, and the pyrrole ring can serve as a signaling unit. For example, the design of pyrrole-based scaffolds for turn mimics in peptides has been demonstrated, showcasing the potential of pyrrole derivatives in biological applications. researchgate.net While the focus of this article is not on biological activity, the principles of molecular design are transferable. For instance, analogues could be designed as selective chemosensors for metal ions, where the binding event at the thiol group would induce a change in the photophysical properties of the pyrrole core.

Another avenue for rational design is the development of novel ligands for catalysis. The combination of the "soft" sulfur donor of the thiol group and the "borderline" nitrogen donor of the pyrrole ring could lead to ligands with unique coordination properties for transition metals. These metal complexes could find applications in various catalytic transformations.

The design of novel bioactive molecules is a significant area of research, and while not the primary focus here, it is worth noting that pyrrole derivatives are present in numerous clinically used drugs. nih.gov The principles of rational drug design, which involve optimizing the structure of a lead compound to enhance its activity and reduce side effects, can be applied to the 1-(2-mercaptophenyl)pyrrole scaffold to create molecules with specific functions in materials science or other chemical applications. mdpi.com

Exploration of Sustainable Synthetic Pathways (e.g., Green Chemistry)

The development of environmentally friendly synthetic methods is a key goal of modern chemistry. The synthesis of 1-(2-mercaptophenyl)pyrrole and its derivatives can be approached from a green chemistry perspective by exploring alternative reaction conditions and catalysts.

The Paal-Knorr synthesis, a common method for preparing N-substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine, has been the subject of numerous green chemistry modifications. researchgate.net Traditional methods often require harsh acidic conditions and high temperatures. researchgate.net Greener alternatives include the use of:

Heterogeneous Catalysts: Solid acid catalysts, such as clays (B1170129) (e.g., montmorillonite), zeolites, and aluminas, can be used to facilitate the Paal-Knorr reaction. researchgate.netmdpi.com These catalysts are often reusable, reducing waste and cost.

Solvent-Free Conditions: Performing the reaction in the absence of a solvent, often with mechanical activation (grinding) or microwave irradiation, can significantly reduce the environmental impact. semanticscholar.orgrsc.org

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the Paal-Knorr synthesis and other reactions for preparing N-substituted pyrroles, often leading to higher yields in shorter reaction times and under solvent-free conditions. researchgate.netnih.govpensoft.netresearchgate.nettandfonline.com This technique offers a more energy-efficient alternative to conventional heating.

These green synthetic methodologies can be applied to the synthesis of 1-(2-mercaptophenyl)pyrrole, which would typically involve the reaction of 2,5-hexanedione (B30556) (or a similar 1,4-dicarbonyl compound) with 2-aminothiophenol (B119425). The adoption of such methods would not only make the synthesis more sustainable but also potentially more efficient and cost-effective.

| Catalyst/Condition | Reaction Time | Yield | Reference |

| Conventional Heating | |||

| Acetic Acid | Several hours | Moderate to good | researchgate.net |

| Green Alternatives | |||

| Montmorillonite K-10 | 5-15 min (MW) | 85-95% | researchgate.net |

| Iodine (catalytic) | 1-3 min (MW) | 75-98% | nih.gov |

| N-Bromosuccinimide (NBS) | < 8 min (MW) | Good | pensoft.net |

| CATAPAL 200 (Alumina) | 45 min | 68-97% | mdpi.com |

| Solvent-free (grinding) | Short | High | semanticscholar.org |

| Solvent-free (stirring) | Variable | Excellent | rsc.org |

Emerging Research Frontiers in Pyrrole and Thiol Chemistry

The combination of a pyrrole ring and a thiol group in a single molecule, as in 1-(2-mercaptophenyl)pyrrole, presents exciting opportunities at the frontiers of chemical research.

One emerging area is the development of "smart" materials that can respond to external stimuli. The thiol group is redox-active and can undergo oxidation to form disulfide bonds. This reversible process could be used to create materials that change their properties, such as their conductivity or optical response, upon exposure to oxidizing or reducing agents. This could lead to the development of novel sensors, actuators, or drug delivery systems.

The synthesis of 3-thiolated pyrroles and their use in the construction of fluorescent materials like benzothienopyrrole and bisthiolated boron dipyrromethene (S-BODIPY) highlights another promising research direction. rsc.org The unique photophysical properties of these sulfur-containing fluorophores could be exploited in bioimaging, sensing, and optoelectronics.

Furthermore, the field of supramolecular chemistry offers opportunities for utilizing 1-(2-mercaptophenyl)pyrrole as a building block for the construction of complex, self-assembled architectures. The thiol group can participate in hydrogen bonding or coordinate to metal ions, while the pyrrole ring can engage in π-π stacking interactions. These non-covalent interactions can be used to direct the assembly of molecules into well-defined nanostructures with emergent properties.

The continued exploration of the fundamental chemistry of pyrrole and thiol compounds, both individually and in combination, will undoubtedly lead to the discovery of new reactions, materials, and applications. nih.gov The unique electronic and reactive properties of 1-(2-mercaptophenyl)pyrrole make it a particularly interesting candidate for future investigations at the interface of organic synthesis, materials science, and nanotechnology.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-Mercaptophenyl)pyrrole with high purity?

The synthesis of 1-(2-Mercaptophenyl)pyrrole derivatives typically involves functionalization of pyrrole precursors. For example, 1-(2-Mercaptophenyl)-1H-pyrrole-2,5-dione (PA7) was synthesized via cyclocondensation reactions, yielding 35% with characterization by IR (S-H stretch at 3258 cm⁻¹, C=O at 1713 cm⁻¹) and NMR (aromatic protons at δ 7.19–7.45 ppm). The Paal-Knorr pyrrole synthesis method, used for analogous compounds, can be adapted for regioselective modifications .

Q. How can spectroscopic techniques confirm the structure of 1-(2-Mercaptophenyl)pyrrole?

Structural validation relies on:

- IR spectroscopy : Identification of thiol (S-H, ~3258 cm⁻¹) and carbonyl (C=O, ~1713 cm⁻¹) groups .

- NMR : Aromatic proton environments (e.g., δ 7.19–7.45 ppm for phenyl and δ 6.82 ppm for pyrrole protons) .

- Mass spectrometry : ESI-MS m/z 206 [M+1]+ for PA7 confirms molecular weight .

Q. What are the stability considerations for storing 1-(2-Mercaptophenyl)pyrrole derivatives?

Thiol-containing pyrroles are sensitive to oxidation. Storage under inert atmospheres (N₂/Ar) at low temperatures (-20°C) is recommended. Analogous compounds like 1-(2-Aminophenyl)pyrrole require protection from light and moisture due to oxidative degradation risks .

Q. What are the foundational applications of 1-(2-Mercaptophenyl)pyrrole in medicinal chemistry?

Derivatives like PA7 exhibit anti-tubercular activity, with in vitro screening against Mycobacterium tuberculosis. Mechanistic studies suggest thiol-mediated targeting of bacterial enzymes .

Advanced Research Questions

Q. How can regioselective functionalization of 1-(2-Mercaptophenyl)pyrrole enable complex heterocycle synthesis?

Regioselective dimetalation (e.g., dilithiation) of 1-arylpyrroles allows carboxylation or trifluoromethylation at specific positions. For example, 1-[(2-trifluoromethyl)phenyl]pyrrole derivatives were synthesized via dilithiation followed by electrophilic quenching, enabling tailored pharmacological properties .

Q. What electropolymerization techniques apply to 1-(2-Mercaptophenyl)pyrrole for conductive polymers?

Oxidative electropolymerization of 1-(2-Aminophenyl)pyrrole in acidic media produces thin films with tunable conductivity. Cyclic voltammetry (CV) in 0.1 M H₂SO₄ shows redox peaks at ~0.5 V (vs. Ag/AgCl), indicating π-conjugated polymer formation. Applications include biosensors and organic electronics .

Q. How do computational methods (e.g., DFT) predict vibrational spectra and reactivity of 1-(2-Mercaptophenyl)pyrrole?

DFT studies using B3LYP/6-311++G(d,p) basis sets accurately reproduce experimental IR spectra for pyrrole derivatives. For 1-(p-tolylsulfonyl)pyrrole, computed vibrational modes (e.g., C-S stretching at 725 cm⁻¹) align with experimental data, aiding in structure-activity relationship (SAR) modeling .

Q. What strategies improve the yield of 1-(2-Mercaptophenyl)pyrrole derivatives in multi-step syntheses?

Optimizing reaction conditions (e.g., solvent polarity, catalyst loading) is critical. For PA7, a 35% yield was achieved using ethanol as solvent and acetic acid catalysis. Parallel synthesis screening (e.g., Pt(IV)-catalyzed hydroamination) can enhance efficiency for fused heterocycles like pyrrolo[1,2-a]quinoxalines .

Methodological Guidance

- Synthetic Design : Prioritize regioselective metalation (e.g., dilithiation) for functional group installation .

- Characterization : Combine IR, NMR, and HRMS for unambiguous structural confirmation .

- Computational Modeling : Use DFT with cc-pVTZ basis sets to predict electronic properties and reaction pathways .

- Handling : Store thiol derivatives under inert conditions to prevent disulfide formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.